4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
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Overview
Description
4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a complex organic compound with the molecular formula C18H11ClN2O6. This compound is known for its unique chemical structure, which includes a nitrobenzyl group, a chloro-dioxo-naphthalenyl moiety, and a carbamate linkage.
Preparation Methods
The synthesis of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves multiple steps. One common synthetic route starts with the chlorination of 4-nitrotoluene to produce 4-nitrobenzyl chloride . This intermediate is then reacted with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine under specific conditions to form the desired carbamate compound. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in acidic or basic conditions to yield the corresponding amine and alcohol
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-dioxo-naphthalenyl moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate include:
4-Nitrobenzyl chloride: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine: Another intermediate used in the synthesis of the target compound.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O6/c19-14-15(17(23)13-4-2-1-3-12(13)16(14)22)20-18(24)27-9-10-5-7-11(8-6-10)21(25)26/h1-8H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENIGAHTQBCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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